molecular formula C24H24N6O3S B11683109 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

Cat. No.: B11683109
M. Wt: 476.6 g/mol
InChI Key: WFWQPZQCDGXCLE-MFKUBSTISA-N
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Description

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a hydrazide moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.

    Condensation with Acetohydrazide: The final step involves the condensation of the triazole-sulfanyl intermediate with acetohydrazide in the presence of a catalyst, such as acetic acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions to form dihydrotriazoles.

    Substitution: The hydrazide moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding to understand its mechanism of action at the molecular level.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.

    Pathways Involved: The compound can interfere with signaling pathways by binding to receptors, leading to altered cellular responses. This can result in the inhibition of cell proliferation in cancer cells or the disruption of fungal cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24N6O3S

Molecular Weight

476.6 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C24H24N6O3S/c1-29-13-7-10-19(29)15-25-26-22(31)16-34-24-28-27-23(30(24)18-8-5-4-6-9-18)17-11-12-20(32-2)21(14-17)33-3/h4-15H,16H2,1-3H3,(H,26,31)/b25-15+

InChI Key

WFWQPZQCDGXCLE-MFKUBSTISA-N

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CN1C=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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